molecular formula C9H20F2N2O4S2 B1383567 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide CAS No. 1057745-51-3

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide

Cat. No.: B1383567
CAS No.: 1057745-51-3
M. Wt: 322.4 g/mol
InChI Key: RWCIVBBAADOXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications, particularly in the field of electrochemistry and energy storage .

Biochemical Analysis

Biochemical Properties

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as moisture and temperature fluctuations. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it has been shown to influence the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide can be synthesized through a one-step reaction involving the quaternization of 1-methylpyrrolidine with butyl bromide, followed by anion exchange with lithium bis(fluorosulfonyl)imide . The reaction typically occurs under inert atmosphere conditions to prevent moisture and oxygen interference.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization and anion exchange processes. The purity of the final product is crucial, and therefore, rigorous purification steps, including recrystallization and vacuum drying, are employed .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide primarily undergoes substitution reactions due to the presence of the bis(fluorosulfonyl)imide anion. It can also participate in complexation reactions with various metal ions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl halides for quaternization and lithium salts for anion exchange. The reactions are typically carried out under an inert atmosphere to maintain the stability of the ionic liquid .

Major Products Formed: The major products formed from reactions involving this compound include various ionic complexes and substituted pyrrolidinium salts .

Comparison with Similar Compounds

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.F2NO4S2/c1-3-4-7-10(2)8-5-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCIVBBAADOXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057745-51-3
Record name 1-Butyl-1-methylpyrrolidinium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
Reactant of Route 2
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
Reactant of Route 3
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
Reactant of Route 4
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
Reactant of Route 5
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
Reactant of Route 6
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
Customer
Q & A

Q1: How does the structure of [BMPyr][FSI] influence its suitability for lithium-ion batteries?

A: [BMPyr][FSI] comprises a bulky 1-butyl-1-methylpyrrolidinium cation and a bis(fluorosulfonyl)imide ([FSI]) anion. This structure contributes to its desirable properties for lithium-ion batteries, including high ionic conductivity and electrochemical stability. Research shows that incorporating [BMPyr][FSI] into polymer gel electrolytes enhances lithium-ion transport, improving battery performance [].

Q2: What is the impact of adding acetonitrile to [BMPyr][FSI]-based electrolytes in lithium-ion batteries?

A: Studies have demonstrated that adding acetonitrile (AN) to a poly(vinylidene fluoride)-co-hexafluoropropylene-based polymer gel electrolyte containing [BMPyr][FSI] and lithium bis(fluorosulfonyl)imide (LiFSI) can significantly improve lithium storage capacity []. This improvement is attributed to the enhanced ionic conductivity and altered solid electrolyte interphase (SEI) formation on the electrode surface in the presence of AN [].

Q3: How does [BMPyr][FSI] interact with electrode surfaces in electrochemical systems?

A: [BMPyr][FSI] interacts with electrode surfaces, forming a crucial component called the solid electrolyte interphase (SEI) []. The composition and properties of this SEI layer significantly influence the performance and lifespan of electrochemical devices, such as batteries. X-ray photoelectron spectroscopy (XPS) analysis reveals that the SEI composition varies depending on the electrolyte components, including the concentration of [BMPyr][FSI] [].

Q4: Can [BMPyr][FSI] be used for applications beyond lithium-ion batteries?

A: Yes, the unique properties of [BMPyr][FSI] make it suitable for various applications. For example, research demonstrates its potential as a solvent for the extraction of 2-phenylethanol (PEA) from aqueous solutions []. Its negligible vapor pressure and ability to dissolve a wide range of compounds make it a suitable alternative to traditional organic solvents in separation processes [].

Q5: Are there any studies exploring the physicochemical properties of [BMPyr][FSI]?

A: Yes, researchers have extensively studied the physicochemical properties of [BMPyr][FSI]. Studies have investigated its density, viscosity, and surface tension at various temperatures and pressures [, ]. This data is crucial for understanding its behavior under different conditions and optimizing its use in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.